(5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O2/c18-13-7-11(8-22-10-13)16(25)24-5-3-14(4-6-24)26-15-2-1-12(9-23-15)17(19,20)21/h1-2,7-10,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSZYNDXWROBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , with CAS Number 1421528-62-2, is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
The molecular formula of the compound is , with a molecular weight of 430.2 g/mol. It features a brominated pyridine ring and a trifluoromethyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421528-62-2 |
| Molecular Formula | C₁₇H₁₅BrF₃N₃O₂ |
| Molecular Weight | 430.2 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of similar compounds featuring brominated pyridine structures. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7 with an IC50 value of 4.64 µM against Jurkat cells. The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis as evidenced by chick chorioallantoic membrane assays .
The anticancer mechanism appears to involve:
- Cytotoxicity : Inducing cell death in cancerous cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Antiangiogenesis : Inhibiting new blood vessel formation necessary for tumor growth.
Computational docking studies suggest that these compounds may bind effectively to matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. For example, BPU showed docking scores of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating strong binding affinity .
Structure-Activity Relationships (SAR)
The structural features of this compound are crucial for its biological activity:
- Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.
Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including those similar to (5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, exhibit significant anticancer properties. A study reported that certain trifluoromethyl pyrimidine derivatives demonstrated moderate anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/mL .
CNS Disorders
The compound has potential applications in treating central nervous system disorders. Certain analogs have been shown to inhibit enzymes associated with cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cognitive impairment .
Inhibition of Enzymes
The inhibition of specific enzymes related to metabolic pathways is another application area. Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in the metabolism of steroids and other biologically relevant molecules, which could lead to therapeutic advancements in conditions like obesity and diabetes .
Pesticidal Properties
Recent studies have explored the insecticidal activities of pyridine derivatives. For example, novel compounds based on trifluoromethyl pyrimidines showed moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest that such compounds could be developed into effective agricultural pesticides .
Fungicidal Activity
In addition to insecticidal properties, some derivatives have demonstrated antifungal activity against various plant pathogens. The antifungal efficacy was evaluated using bioassays against fungi like Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential for use in crop protection .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Result |
|---|---|---|---|
| Anticancer | PC3 | 5 | Moderate activity |
| Anticancer | K562 | 5 | Moderate activity |
| Anticancer | Hela | 5 | Moderate activity |
| Anticancer | A549 | 5 | Moderate activity |
| Insecticidal | Mythimna separata | 500 | Moderate activity |
| Insecticidal | Spodoptera frugiperda | 500 | Moderate activity |
| Fungicidal | Botrytis cinerea | 50 | Effective |
| Fungicidal | Sclerotinia sclerotiorum | 50 | Effective |
Case Studies
Case Study 1: Anticancer Research
In a study evaluating the anticancer potential of trifluoromethyl pyrimidine derivatives, researchers synthesized multiple compounds and tested their efficacy against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential for further development into cancer treatments .
Case Study 2: Agricultural Application
A series of experiments were conducted to assess the insecticidal properties of newly synthesized pyridine derivatives. The results showed a significant reduction in pest populations when treated with these compounds, highlighting their potential as environmentally friendly alternatives to conventional pesticides .
Comparison with Similar Compounds
Structural and Similarity Analysis
The table below lists structurally related compounds, their CAS numbers, and similarity scores derived from cheminformatics tools (e.g., Tanimoto coefficients):
| Compound Name | CAS Number | Structural Differences | Similarity Score | Molecular Weight |
|---|---|---|---|---|
| (5-Bromopyridin-3-yl)(phenyl)methanone | 59105-50-9 | Piperidinyl group replaced with phenyl | 0.90 | 277.12 |
| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | 1256823-89-8 | Ethanone substituent; methyl group at pyridine C2 | 0.93 | 214.06 |
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride | 1883347-28-1 | Trifluoroethanone substituent; hydrochloride salt | 0.82 | 302.54 |
| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 886365-47-5 | Chlorine at pyridine C2; ethanone substituent | 0.79 | 234.48 |
Key Observations :
The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogs like CAS 1256823-89-8 (logP ~1.8) .
Similarity Scores: The highest similarity (0.93) is observed with 1-(5-Bromo-2-methylpyridin-3-yl)ethanone, likely due to the conserved bromopyridinyl-methanone backbone. However, the absence of the trifluoromethyl-pyridinyloxy-piperidine moiety limits functional equivalence .
Methodological Considerations in Similarity Assessment
For example:
- Structural vs. Functional Similarity : While CAS 59105-50-9 shares 90% structural similarity with the target compound, its phenyl group may confer divergent binding affinities in biological assays.
- Dissimilarity in Pharmacokinetics: The trifluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like CAS 1256823-89-8, a critical factor in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
